2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]- is a brominated aromatic ketone. This compound is known for its unique chemical structure, which includes a bromine atom, a hydroxy group, and a hydroxyethyl group attached to a phenyl ring. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanone, 2-bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]- can be synthesized through several methods. One common method involves the bromination of 4-hydroxy-3-(2-hydroxyethyl)acetophenone. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The compound is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydroxyethylphenyl ethanone.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyethylphenyl ethanone.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
Ethanone, 2-bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]- is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its reactivity and functional groups.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]- involves its interaction with various molecular targets. The bromine atom and hydroxy groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The hydroxyethyl group enhances its solubility and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
- 2-Bromo-4-hydroxy-3-(hydroxymethyl)acetophenone
Uniqueness
Ethanone, 2-bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]- is unique due to the presence of the hydroxyethyl group, which imparts distinct solubility and reactivity properties compared to similar compounds. This makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2-bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-6-10(14)7-1-2-9(13)8(5-7)3-4-12/h1-2,5,12-13H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQSMITUBDTJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)CCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544503 |
Source
|
Record name | 2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101386-50-9 |
Source
|
Record name | 2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.